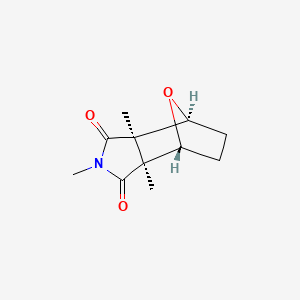

Cantharidin methylimide

描述

Cantharidin methylimide is a derivative of cantharidin, a naturally occurring compound produced by blister beetles of the families Meloidae and Oedemeridae . Cantharidin is known for its potent vesicant properties and has been used in traditional medicine for various therapeutic purposes. This compound, specifically, is synthesized to reduce the toxicity associated with cantharidin while retaining its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Cantharidin methylimide is synthesized from cantharidin and methylamine. The general procedure involves reacting cantharidin with an excess of methylamine at elevated temperatures (75°C to 85°C) for about one hour . The reaction mixture is then cooled, allowing the formation of crystals, which are subsequently purified by recrystallization from hot water .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of distilled water for purification is preferred due to its simplicity and cost-effectiveness .

化学反应分析

Types of Reactions: Cantharidin methylimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry

- Organic Synthesis: Cantharidin methylimide serves as a reagent in organic synthesis, particularly in studies involving imide chemistry.

2. Biology

- Cell Signaling Studies: The compound is employed to investigate cell signaling pathways and protein phosphatase inhibition. Specifically, it inhibits protein phosphatase 2A (PP2A), disrupting cellular processes that can lead to apoptosis in cancer cells.

3. Medicine

- Anticancer Properties: Research indicates potential anticancer effects, particularly in pancreatic cancer cells where it induces cell-cycle arrest and apoptosis.

- Treatment for Skin Conditions: this compound is investigated for its efficacy against skin conditions such as molluscum contagiosum and warts. Clinical studies have demonstrated its effectiveness in clearing these lesions.

4. Industry

- Pesticide Development: The compound is utilized in developing new pesticides and as a chemical intermediate in synthesizing other biologically active compounds.

Molluscum Contagiosum Treatment

A clinical trial evaluated the safety and efficacy of cantharidin for treating molluscum contagiosum in children. The study involved 29 participants receiving either cantharidin or a placebo. Results indicated no significant difference in complete clearance rates between the two groups after five visits . Despite this, prior studies have shown that cantharidin therapy leads to significant lesion clearance in a majority of cases, with parental satisfaction reported at high levels .

Verruca Plantaris Treatment

In another study comparing cantharidin cream with CO2 laser treatment and liquid nitrogen cryotherapy for verruca plantaris, 86% of patients treated with cantharidin were clinically cured after 12 weeks . This demonstrates the compound's efficacy as an alternative treatment option.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Facilitates studies on imide chemistry |

| Biology | Inhibition of protein phosphatase 2A | Induces apoptosis in cancer cells |

| Medicine | Treatment for molluscum contagiosum | High clearance rates; parental satisfaction noted |

| Industry | Development of new pesticides | Serves as a chemical intermediate |

作用机制

Cantharidin methylimide exerts its effects by inhibiting protein phosphatases, particularly protein phosphatase 2A . This inhibition leads to the disruption of cellular signaling pathways, resulting in cell cycle arrest and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .

相似化合物的比较

Cantharidin: The parent compound, known for its potent vesicant properties and higher toxicity.

Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar biological activity.

Uniqueness: Cantharidin methylimide is unique due to its balance of reduced toxicity and retained biological activity. This makes it a safer alternative to cantharidin while still being effective in various applications .

生物活性

Cantharidin methylimide, a derivative of the naturally occurring compound cantharidin, has garnered attention due to its potential biological activities, particularly in cancer therapy and dermatological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

Overview of Cantharidin and Its Derivatives

Cantharidin is a toxic compound derived from the blister beetle, known for its ability to induce blistering and its historical use in traditional medicine. The methylimide variant is thought to retain some of the beneficial properties while potentially reducing toxicity. Cantharidin's mechanism primarily involves the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes including apoptosis and cell cycle regulation .

- Inhibition of Protein Phosphatases : this compound inhibits serine/threonine phosphatases, leading to increased phosphorylation of proteins involved in cell growth and apoptosis. This action is particularly relevant in cancer cells where dysregulation of these pathways is common .

- Induction of Apoptosis : Research indicates that this compound can induce p53-dependent apoptosis in cancer cells. This process involves DNA damage, specifically double-strand breaks, which triggers cellular pathways leading to programmed cell death .

- Anticancer Activity : Laboratory studies have shown that cantharidin and its analogues exhibit cytotoxic effects against various tumor cell lines, suggesting potential as an anticancer agent . Notably, it has been observed that cantharidin does not cause myelosuppression, making it a promising candidate for further development .

Treatment of Molluscum Contagiosum

Cantharidin has been utilized topically for treating molluscum contagiosum, a viral skin infection. A randomized controlled trial involving 29 children found no significant difference in lesion clearance between cantharidin and placebo groups over two months . However, retrospective studies indicate higher efficacy rates with cantharidin treatment compared to other modalities like cryotherapy and laser treatments .

Table 1: Efficacy of Cantharidin in Molluscum Contagiosum Treatment

| Treatment Method | Cure Rate (%) | Recurrence Rate (%) |

|---|---|---|

| Cantharidin Cream | 86% (43/50) | 0% |

| CO2 Laser | 78% (39/50) | 0% |

| Cryotherapy | 72% (36/50) | 0% |

Case Studies

A retrospective study highlighted the clinical efficacy of cantharidin cream where 43 out of 50 patients achieved complete clearance after 12 weeks . The study emphasized that while differences among treatment methods were not statistically significant, the outcomes favored cantharidin.

Safety Profile

Despite its therapeutic potential, this compound poses risks associated with toxicity. Adverse effects primarily stem from oral ingestion, including gastrointestinal and renal complications . Topical application generally results in localized blistering but is considered safe under controlled conditions.

属性

IUPAC Name |

(3aS,4R,7S,7aR)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQNOBSCYAIJIH-FIPCFZRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76970-78-0 | |

| Record name | Cantharidin methylimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076970780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLCANTHARIDIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T9S2Y75E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。